molecular formula C20H18O3 B12527231 Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2-diphenyl- CAS No. 835613-69-9

Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2-diphenyl-

Cat. No.: B12527231
CAS No.: 835613-69-9
M. Wt: 306.4 g/mol
InChI Key: GGJZHCUKGMWQFU-UHFFFAOYSA-N
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Description

Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2-diphenyl- is a heterocyclic compound that features a fused ring system combining furan and oxepin structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2-diphenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a furan derivative with an oxepin precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2-diphenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2-diphenyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2-diphenyl- involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

    Furo[3,2-c]quinoline: Another heterocyclic compound with a similar fused ring system.

    Furo[2,3-b]quinoline: Features a different arrangement of the furan and quinoline rings.

    Furo[3,2-c]azepine: Contains an azepine ring fused with a furan ring.

Uniqueness

Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2-diphenyl- is unique due to its specific ring structure and the presence of diphenyl groups

Properties

CAS No.

835613-69-9

Molecular Formula

C20H18O3

Molecular Weight

306.4 g/mol

IUPAC Name

2,2-diphenyl-3,6,7,8-tetrahydrofuro[3,2-c]oxepin-4-one

InChI

InChI=1S/C20H18O3/c21-19-17-14-20(15-8-3-1-4-9-15,16-10-5-2-6-11-16)23-18(17)12-7-13-22-19/h1-6,8-11H,7,12-14H2

InChI Key

GGJZHCUKGMWQFU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC1

Origin of Product

United States

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